molecular formula C13H10FNO B15261141 2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde

2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde

Cat. No.: B15261141
M. Wt: 215.22 g/mol
InChI Key: MVMBUULNIDAUHP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

    2-(2-Fluorophenyl)pyridine:

    3-(2-Fluorophenyl)pyridine-2-carbaldehyde: This isomer has the aldehyde group in a different position, which can affect its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H10FNO/c14-12-6-2-1-4-10(12)8-13-11(9-16)5-3-7-15-13/h1-7,9H,8H2

InChI Key

MVMBUULNIDAUHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C=CC=N2)C=O)F

Origin of Product

United States

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